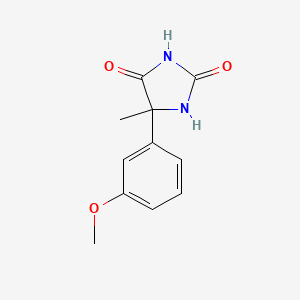

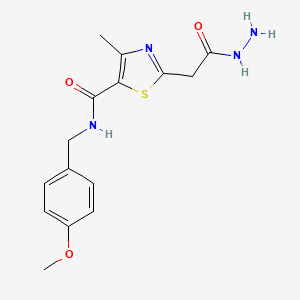

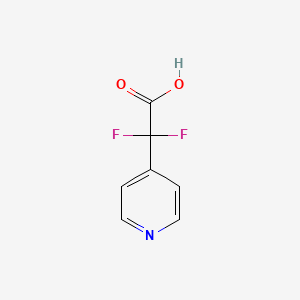

(E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(5-nitrothiophen-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(5-nitrothiophen-2-yl)acrylamide, also known as DAAO inhibitor, is a chemical compound that has been extensively researched in recent years due to its potential applications in the treatment of various diseases.

Applications De Recherche Scientifique

Synthesis and Electrophilic Substitution Reactions

Research by Aleksandrov and Elchaninov (2017) involved the condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride, leading to the formation of a related compound, N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide. This compound underwent further reactions, including electrophilic substitution reactions like nitration and bromination, highlighting the chemical versatility of compounds with similar structures (Aleksandrov & Elchaninov, 2017).

Enzymic Cis-Trans Isomerization

Tatsumi, Koga, and Yoshimura (1980) conducted a comparative study on the enzymic cis-trans isomerization of nitrothiophene and nitrobenzene derivatives. Their research focused on geometrical isomers similar in structure to (E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(5-nitrothiophen-2-yl)acrylamide, revealing insights into the biochemical transformations of these compounds (Tatsumi, Koga, & Yoshimura, 1980).

Antimicrobial Activity

Yilmaz et al. (2012) synthesized and characterized (E)-3-chloro-N-((5-nitrothiophen-2-yl)methylene)aniline, a compound structurally related to the one . Their study revealed the compound's antimicrobial activities, indicating the potential of similar compounds in pharmaceutical applications (Yilmaz et al., 2012).

Radical Homopolymerization

Huang et al. (2019) explored the radical homopolymerization of N-(4-iodo-1,3-diphenylbutyl) acrylamide, a process that could be relevant for compounds like this compound in polymer science, particularly in applications like enhanced oil recovery (Huang et al., 2019).

Applications in Tissue Engineering

Galperin, Long, and Ratner (2010) developed thermoresponsive poly(N-isopropyl acrylamide)-based scaffolds with controlled porosity, relevant for tissue engineering applications. This research highlights the potential of acrylamide derivatives in biomedical applications, such as creating scaffolds for tissue regeneration (Galperin, Long, & Ratner, 2010).

Propriétés

IUPAC Name |

(E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3S/c22-17(10-7-14-8-11-18(25-14)21(23)24)20-16-9-6-13-5-4-12-2-1-3-15(16)19(12)13/h1-3,6-11H,4-5H2,(H,20,22)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFZBNFIEIHIBO-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Iodo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2449163.png)

![tert-Butyl 4-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2449167.png)

![1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B2449172.png)

![N-[bis(ethylsulfanyl)methyl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B2449175.png)

![methyl 3-{[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]amino}thiophene-2-carboxylate](/img/structure/B2449176.png)

![2-(Benzyloxy)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2449183.png)